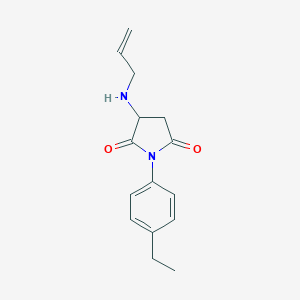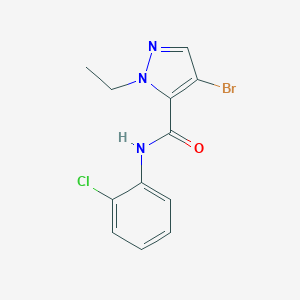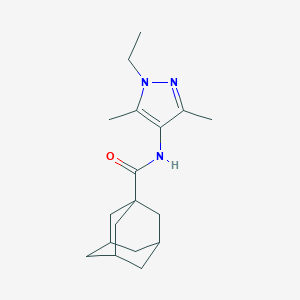
1-Cyclohexyl-3-(3-methoxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(3-methoxypropyl)thiourea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family, which has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(3-methoxypropyl)thiourea has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclohexyl-3-(3-methoxypropyl)thiourea in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it suitable for various biological assays. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 1-Cyclohexyl-3-(3-methoxypropyl)thiourea. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these diseases. Another future direction is the development of novel derivatives of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea with improved pharmacokinetic and pharmacodynamic properties. These derivatives may have enhanced therapeutic efficacy and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, 1-Cyclohexyl-3-(3-methoxypropyl)thiourea is a compound that has potential therapeutic applications in various diseases. This compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor activities. The mechanism of action of this compound involves the inhibition of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Further studies are needed to investigate the efficacy and safety of this compound in various diseases and to develop novel derivatives with improved properties.
Synthesemethoden
The synthesis of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea involves the reaction of cyclohexyl isocyanate with 3-methoxypropylamine in the presence of thiourea. The reaction is carried out under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(3-methoxypropyl)thiourea has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C11H22N2OS |
|---|---|
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C11H22N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,12,13,15) |
InChI-Schlüssel |
GSJLRVBLMDYVAG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=S)NC1CCCCC1 |
Kanonische SMILES |
COCCCNC(=S)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)